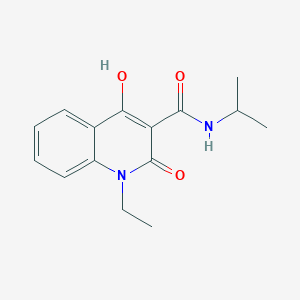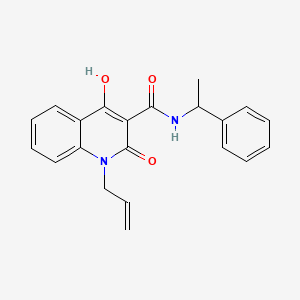
1-ethyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide, also known as EHOQ, is a synthetic compound with potential applications in scientific research. EHOQ belongs to the family of quinolinecarboxamides, which have been extensively studied for their biological activities.
作用机制
The mechanism of action of 1-ethyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the expression of specific genes.
Biochemical and Physiological Effects:
1-ethyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. 1-ethyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide has also been shown to modulate the expression of specific genes, such as those involved in the regulation of cell growth and apoptosis.
实验室实验的优点和局限性
1-ethyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide has several advantages for laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and purified for use in experiments. It has also been shown to exhibit potent biological activities, making it a promising candidate for further study.
However, there are also limitations to using 1-ethyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide in laboratory experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, 1-ethyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide has not been extensively studied in vivo, which limits its potential applications in animal models.
未来方向
There are several future directions for research on 1-ethyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide. One potential area of study is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-inflammatory agent, particularly for the treatment of chronic inflammatory diseases.
In addition, further studies are needed to fully understand the mechanism of action of 1-ethyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide and to identify its molecular targets. This information could be used to design more targeted experiments to study its effects.
Overall, 1-ethyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide is a promising synthetic compound with potential applications in scientific research. Its potent biological activities and ease of synthesis make it a promising candidate for further study in a variety of areas.
合成方法
1-ethyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide can be synthesized using a multi-step process that involves the condensation of 4-hydroxy-2-oxoquinoline-3-carboxylic acid with 1-phenylethylamine, followed by the addition of ethyl chloroformate and reduction with sodium borohydride. The final product is purified using column chromatography.
科学研究应用
1-ethyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. 1-ethyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide has also been studied for its potential as a therapeutic agent for neurodegenerative diseases.
属性
IUPAC Name |
1-ethyl-4-hydroxy-2-oxo-N-(1-phenylethyl)quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-22-16-12-8-7-11-15(16)18(23)17(20(22)25)19(24)21-13(2)14-9-5-4-6-10-14/h4-13,23H,3H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWPTXQKARMRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC(C)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643747 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-ethyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydroquinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-hydroxy-2-{[2-(4-morpholinyl)ethyl]thio}[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5913309.png)


![N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913323.png)
![2-(benzylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5913331.png)
![2-[(3-fluorophenyl)amino]-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5913337.png)



![N-[2-(aminocarbonyl)phenyl]-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913355.png)

